2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)-, also known by its CAS number 86734-67-0, is an organic compound with the molecular formula and a molecular weight of 164.20 g/mol. This compound is characterized by a butanone structure with a hydroxy group and a dichlorophenyl substituent at the 4-position. Its stereochemistry is specified as (4R), indicating the configuration around the chiral center.
The chemical reactivity of 2-butanone derivatives often involves nucleophilic addition reactions, oxidation, and condensation reactions. The presence of the hydroxy group allows for potential hydrogen bonding and reactivity in various organic transformations. For instance, it can undergo:
These reactions are pivotal in synthesizing more complex organic molecules.
The synthesis of 2-butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)- can be approached through several methods:
Specific methodologies may vary based on desired yields and purity levels.
This compound finds applications in various fields:
Several compounds share structural similarities with 2-butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)-. Here are some notable examples:
Compound Name | CAS Number | Molecular Formula | Key Features |
---|---|---|---|
4-(4-Chlorophenyl)-4-hydroxybutan-2-one | 88639-76-3 | Contains a chlorophenyl group; similar reactivity | |
2-Butanone, 2-(2,4-dinitrophenyl) | 958-60-1 | Contains dinitrophenyl; different functional groups | |
4-(p-Hydroxyphenyl)-2-butanone | 5471-51-2 | Hydroxylated butanone; similar core structure |
The uniqueness of 2-butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)- lies in its specific substitution pattern and stereochemistry which may confer distinct biological activities compared to its analogs. Its dichlorophenyl group enhances its potential reactivity and interaction with biological targets, differentiating it from other butanone derivatives.